molecular formula C14H24Cl2N4 B1678683 Quinelorane hydrochloride CAS No. 97548-97-5

Quinelorane hydrochloride

Cat. No. B1678683
CAS RN: 97548-97-5
M. Wt: 319.3 g/mol
InChI Key: WDEMLQIGYYLRRX-OWVUFADGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinelorane hydrochloride is a drug that acts as a dopamine agonist for the D2 and D3 receptors . It was initially developed by Eli Lilly & Co .


Molecular Structure Analysis

The molecular formula of this compound is C14H24Cl2N4 . The InChIKey is WDEMLQIGYYLRRX-OWVUFADGSA-N . The average mass is 282.812 Da and the monoisotopic mass is 282.161133 Da .


Physical And Chemical Properties Analysis

The molar mass of this compound is 246.358 g·mol−1 .

Scientific Research Applications

Dopamine Receptor Agonist Research

Quinelorane hydrochloride is notably used in scientific research for its properties as a dopamine D3/D2 receptor agonist. In studies involving rodents, quinelorane has been used to investigate the functionality of dopamine receptors in various brain regions. For instance, Shilliam and Heidbreder (2003) observed the selectivity of quinelorane for dopamine D3 receptors, particularly in the shell subregion of the nucleus accumbens, suggesting its potential as a selective dopamine D3 receptor agonist (Shilliam & Heidbreder, 2003).

Interaction with Other Neurotransmitter Systems

Quinelorane's interactions with other neurotransmitter systems have also been a subject of research. For instance, Meschler et al. (2000) studied the interaction between cannabinoid and dopamine receptor systems in mice, using quinelorane as a representative of D2 dopamine agonists. They found that quinelorane could attenuate the motor dysfunction caused by the cannabinoid agonist levonantradol (Meschler et al., 2000).

Investigating Brain Function and Disorders

Quinelorane has been instrumental in research exploring the brain's function and various neurological disorders. Ireland et al. (2005) utilized quinelorane in pharmacological MRI studies to map patterns of neuronal activation induced by varying doses of this agonist, providing insights into the brain regions involved in dopamine-mediated behavior (Ireland et al., 2005).

Research on Sensorimotor Gating

Quinelorane's impact on sensorimotor gating, which is relevant to conditions like schizophrenia, has been a focus of some studies. Qu et al. (2008) examined its effect on prepulse inhibition of startle and ventral pallidal GABA efflux, contributing to the understanding of neural mechanisms underlying sensorimotor gating deficits (Qu et al., 2008).

Role in Gastrointestinal Physiology

In the context of gastrointestinal physiology, Glaser et al. (2003) explored how quinelorane influences bile duct secretion in rats, shedding light on the dopaminergic nervous system's role in modulating ductal secretion (Glaser et al., 2003).

Mechanism of Action

Target of Action

Quinelorane hydrochloride primarily targets the D2 receptor , a type of dopamine receptor . The D2 receptor is a G protein-coupled receptor that plays a significant role in the nervous system, endocrinology, and metabolic diseases .

Mode of Action

This compound acts as a dopamine agonist for the D2 and D3 receptors . As an agonist, it binds to these receptors and mimics the action of dopamine, a neurotransmitter that plays a crucial role in reward, motivation, and motor control .

Biochemical Pathways

This compound affects several biochemical pathways, including the cAMP signaling pathway , neuroactive ligand-receptor interaction , and the dopaminergic synapse . These pathways are involved in various physiological processes, including neurotransmission and signal transduction .

Pharmacokinetics

It is known that the compound is soluble up to 25 mm in water . This solubility suggests that it may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The activation of D2 and D3 receptors by this compound can lead to various molecular and cellular effects. For instance, it can modulate the release of other neurotransmitters and influence neuronal firing rates . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in aqueous environments . Additionally, factors such as pH and temperature could potentially affect its stability and action.

Future Directions

Quinelorane hydrochloride was initially developed by Eli Lilly & Co., but its global highest R&D status is now discontinued . Despite this, research into the effects of Quinelorane and similar compounds continues, particularly in the context of neurological and psychiatric disorders .

properties

IUPAC Name

(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4.2ClH/c1-2-5-18-6-3-4-10-7-12-11(8-13(10)18)9-16-14(15)17-12;;/h9-10,13H,2-8H2,1H3,(H2,15,16,17);2*1H/t10-,13-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEMLQIGYYLRRX-OWVUFADGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2C1CC3=CN=C(N=C3C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCC[C@H]2[C@H]1CC3=CN=C(N=C3C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60913869
Record name Quinelorane dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60913869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

97548-97-5
Record name Quinelorane hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097548975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinelorane dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60913869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUINELORANE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT5527J55O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinelorane hydrochloride
Reactant of Route 2
Quinelorane hydrochloride
Reactant of Route 3
Quinelorane hydrochloride
Reactant of Route 4
Quinelorane hydrochloride
Reactant of Route 5
Quinelorane hydrochloride
Reactant of Route 6
Reactant of Route 6
Quinelorane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.